molecular formula C20H16N2 B13112879 3,6-bis[(E)-2-phenylethenyl]pyridazine CAS No. 5273-56-3

3,6-bis[(E)-2-phenylethenyl]pyridazine

Cat. No.: B13112879
CAS No.: 5273-56-3
M. Wt: 284.4 g/mol
InChI Key: SVMPTVFQQGUGLV-PHEQNACWSA-N
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Description

3,6-Di(styryl)pyridazine is an organic compound belonging to the pyridazine family, characterized by the presence of two styryl groups attached to the 3 and 6 positions of the pyridazine ring. Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The unique structure of 3,6-Di(styryl)pyridazine imparts specific physicochemical properties that make it valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Di(styryl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of pyridazine N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyridazines, dihydropyridazines, and pyridazine N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Di(styryl)pyridazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,6-Di(styryl)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and π-π stacking interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects . For example, pyridazine derivatives have been shown to inhibit calcium ion influx, which is required for platelet aggregation .

Comparison with Similar Compounds

3,6-Di(styryl)pyridazine can be compared with other pyridazine derivatives, such as:

Uniqueness: The presence of styryl groups in 3,6-Di(styryl)pyridazine imparts unique electronic and steric properties, making it distinct from other pyridazine derivatives. These properties contribute to its specific applications in materials science and medicinal chemistry.

Biological Activity

3,6-bis[(E)-2-phenylethenyl]pyridazine is a compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with two styryl groups. Its structure allows for various interactions with biological targets, including hydrogen bonding and π-π stacking, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors through:

  • Hydrogen Bonding : Facilitates interactions with biological macromolecules.
  • π-π Stacking : Enhances binding affinity to target proteins.

These interactions can lead to various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several microorganisms:

MicroorganismActivity Level
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate

The compound demonstrated a notable capacity to inhibit the growth of these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines:

Cancer Cell LineIC50 (µM)
HT-29 (Colon)15.2
MCF-7 (Breast)12.8
A549 (Lung)18.5

These results indicate that the compound effectively inhibits cell proliferation in multiple cancer types, highlighting its potential as a therapeutic agent .

Study on Antiparasitic Activity

A notable study investigated the antiparasitic effects of pyridazine derivatives, including this compound. The compound was evaluated for its ability to inhibit Trypanosoma brucei, the causative agent of African sleeping sickness. Results showed significant inhibition of parasite growth in vitro, suggesting that this compound could serve as a lead for developing new antiparasitic drugs .

In Vivo Evaluation

Further research included in vivo studies where the compound was administered to animal models. The results demonstrated a reduction in tumor size and improved survival rates in treated subjects compared to controls. This underscores the compound's potential efficacy in cancer therapy .

Properties

CAS No.

5273-56-3

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

3,6-bis[(E)-2-phenylethenyl]pyridazine

InChI

InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-16-20(22-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+

InChI Key

SVMPTVFQQGUGLV-PHEQNACWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NN=C(C=C2)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NN=C(C=C2)C=CC3=CC=CC=C3

Origin of Product

United States

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